molecular formula C13H9FN4O3 B2453872 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946286-87-9

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2453872
CAS No.: 946286-87-9
M. Wt: 288.238
InChI Key: DLJDWSRXYDDVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, oxadiazole, and isoxazole moieties, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O3/c1-7-6-10(21-18-7)11(19)15-13-17-16-12(20-13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJDWSRXYDDVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common approach includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The isoxazole ring can be synthesized via a cycloaddition reaction involving an alkyne and a nitrile oxide. The final step involves coupling the fluorophenyl group to the oxadiazole-isoxazole intermediate under suitable reaction conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have been synthesized and tested against various cancer cell lines. The compound N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has been evaluated for its efficacy against different cancer types.

Case Study: Anticancer Activity Assessment

A study published in the ACS Omega journal demonstrated that related oxadiazole compounds exhibited substantial growth inhibition in human cancer cell lines such as OVCAR-8 and NCI-H40. The percent growth inhibition (PGI) values were notably high, suggesting that similar derivatives could possess comparable or enhanced anticancer properties .

Cell Line Percent Growth Inhibition (PGI)
OVCAR-885.26%
NCI-H4075.99%

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored extensively. Compounds with oxadiazole structures have shown effectiveness against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Screening

A study investigated the antimicrobial activity of synthesized oxadiazole derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis6.25 µg/ml
Pseudomonas aeruginosaNotable activity observed

Drug Design and Development

The structural characteristics of this compound make it a promising candidate in drug design. The ability to modify the fluorophenyl group allows for the exploration of various analogs that could enhance biological activity or reduce toxicity.

Computational Studies

In silico studies have been employed to predict the interactions between this compound and biological targets, aiding in the rational design of new derivatives with improved pharmacological profiles. These computational approaches enable researchers to identify potential binding sites and optimize lead compounds for further development .

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide stands out due to its combination of oxadiazole and isoxazole rings, which confer unique electronic and steric properties. These features enhance its reactivity and potential for diverse applications in scientific research and industry.

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound's structure includes a 1,3,4-oxadiazole ring and a 1,2-oxazole moiety, which contribute to its biological properties. The presence of the fluorophenyl group enhances its binding affinity to biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H12FN3O3
Molecular Weight277.25 g/mol
CAS Number865285-57-0

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole unit have shown significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity Studies : Research indicates that derivatives of oxadiazoles exhibit IC50 values in the low micromolar range against human leukemia and breast cancer cell lines. For example:
    • CEM-13 (acute lymphoblastic leukemia) : IC50 < 1 µM.
    • MCF-7 (breast adenocarcinoma) : Induction of apoptosis through p53 activation and caspase-3 cleavage was observed .
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets such as MDM2 (Murine Double Minute 2), leading to enhanced apoptosis in cancer cells. Molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains:

  • Inhibition Studies : Compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies illustrate the biological activity of oxadiazole derivatives:

  • Study on Anticancer Properties :
    • A derivative with similar structure was tested against multiple cancer cell lines (MCF-7 and U-937). Results showed significant cytotoxicity with apoptosis induction confirmed by flow cytometry .
  • Antimicrobial Evaluation :
    • A related compound demonstrated effective inhibition of bacterial growth in clinical isolates, suggesting potential for development as an antibiotic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.